molecular formula C27H42O10 B586677 TETRAHYDRO-11-DEOXY CORTISOL 3-O-BETA-D-GLUCURONIDE CAS No. 56162-40-4

TETRAHYDRO-11-DEOXY CORTISOL 3-O-BETA-D-GLUCURONIDE

Cat. No.: B586677
CAS No.: 56162-40-4
M. Wt: 526.623
InChI Key: GAIOPZSMDANHBK-JVMSDKPCSA-N
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Description

TETRAHYDRO-11-DEOXY CORTISOL 3-O-BETA-D-GLUCURONIDE is a complex organic compound with the chemical formula C₂₇H₄₂O₁₀ . This compound belongs to the group of stereoisomers and is characterized by its multiple hydroxyl groups and a glucopyranosiduronic acid moiety.

Preparation Methods

The preparation of TETRAHYDRO-11-DEOXY CORTISOL 3-O-BETA-D-GLUCURONIDE involves several synthetic routes. Typically, the synthesis starts with the core pregnane structure, which undergoes various functional group modifications to introduce the hydroxyl and oxo groups. The glucopyranosiduronic acid moiety is then attached through glycosylation reactions. Industrial production methods often involve multi-step synthesis with stringent reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

TETRAHYDRO-11-DEOXY CORTISOL 3-O-BETA-D-GLUCURONIDE can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized to introduce additional oxo groups or to convert hydroxyl groups to ketones.

    Reduction: Reduction reactions can be used to convert oxo groups back to hydroxyl groups.

    Substitution: Various substitution reactions can be performed to replace hydroxyl groups with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

Scientific Research Applications

TETRAHYDRO-11-DEOXY CORTISOL 3-O-BETA-D-GLUCURONIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of TETRAHYDRO-11-DEOXY CORTISOL 3-O-BETA-D-GLUCURONIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in steroid metabolism. The glucopyranosiduronic acid moiety may also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

When compared to other similar compounds, TETRAHYDRO-11-DEOXY CORTISOL 3-O-BETA-D-GLUCURONIDE stands out due to its unique combination of hydroxyl and oxo groups along with the glucopyranosiduronic acid moiety. Similar compounds include:

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O10/c1-25-8-5-14(36-24-21(32)19(30)20(31)22(37-24)23(33)34)11-13(25)3-4-15-16(25)6-9-26(2)17(15)7-10-27(26,35)18(29)12-28/h13-17,19-22,24,28,30-32,35H,3-12H2,1-2H3,(H,33,34)/t13-,14-,15-,16?,17+,19+,20+,21-,22+,24-,25+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIOPZSMDANHBK-JVMSDKPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3C2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858452
Record name (3alpha,5beta,9xi)-17,21-Dihydroxy-20-oxopregnan-3-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56162-40-4
Record name (3alpha,5beta,9xi)-17,21-Dihydroxy-20-oxopregnan-3-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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